molecular formula C9H9FO3 B8396928 3-Ethoxy-5-fluoro-4-hydroxybenzaldehyde

3-Ethoxy-5-fluoro-4-hydroxybenzaldehyde

Cat. No.: B8396928
M. Wt: 184.16 g/mol
InChI Key: GCRCGLRCICPKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-5-fluoro-4-hydroxybenzaldehyde is a multifunctional synthetic compound that serves as a versatile building block in medicinal chemistry and materials science. This aromatic aldehyde incorporates both ethoxy and fluoro substituents, which can significantly influence the electronic properties, bioavailability, and metabolic stability of resultant molecules, making it a valuable intermediate for drug discovery programs . In pharmaceutical research, its structure is ideal for designing novel Schiff base complexes and hydrazone derivatives, which are explored for their antimicrobial and anti-inflammatory activities . The aldehyde group readily undergoes condensation reactions with amines to form Schiff bases, which can act as ligands for metal complexes with potential bioactivity . Furthermore, the molecule can be used in the synthesis of chalcone and curcumin analogs, structures known for their cytotoxicity against cancer cell lines . In materials science, this benzaldehyde derivative is a key monomer for synthesizing polyazomethines (also known as Schiff base polymers), which can yield electrically conductive pristine polymers . These polymers are of significant interest for developing advanced organic electronic materials. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluoro) groups on the aromatic ring creates a unique electronic profile that can be fine-tuned for specific applications. This compound is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

3-ethoxy-5-fluoro-4-hydroxybenzaldehyde

InChI

InChI=1S/C9H9FO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3

InChI Key

GCRCGLRCICPKLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The reactivity and properties of substituted benzaldehydes are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name CAS Number Substituents (Position) Key Functional Groups Similarity Score*
3-Ethoxy-5-fluoro-4-hydroxybenzaldehyde Not provided 3-Ethoxy, 5-Fluoro, 4-Hydroxy Aldehyde, Hydroxy N/A
3-Fluoro-5-methoxybenzaldehyde 699016-24-5 3-Fluoro, 5-Methoxy Aldehyde 0.90
1-(3-Ethoxy-4-fluorophenyl)ethanone 1378655-34-5 3-Ethoxy, 4-Fluoro Ketone 0.89
3,5-Difluoro-4-hydroxybenzaldehyde 118276-06-5 3-Fluoro, 5-Fluoro, 4-Hydroxy Aldehyde, Hydroxy 0.90
2-Fluoro-5-hydroxybenzaldehyde 1023290-12-1 2-Fluoro, 5-Hydroxy Aldehyde, Hydroxy 0.86

*Similarity scores are derived from structural overlap algorithms in chemical databases.

Key Differences and Implications

Ethoxy vs.

Fluorine Position :

  • Moving the fluorine from position 5 (as in the target compound) to position 2 (e.g., 2-Fluoro-5-hydroxybenzaldehyde) alters electronic effects. Fluorine at position 5 exerts a stronger electron-withdrawing effect on the aromatic ring, reducing the aldehyde’s electrophilicity .

Hydroxy Group Placement: The 4-hydroxy group in the target compound enables hydrogen bonding, which is absent in ketone analogs like 1-(3-Ethoxy-4-fluorophenyl)ethanone. This difference may influence solubility and crystallinity .

Dihalogenated Analogs: 3,5-Difluoro-4-hydroxybenzaldehyde shares the 4-hydroxy and aldehyde groups but lacks the ethoxy substituent.

Research and Application Insights

  • Pharmaceutical Intermediates : Fluorinated benzaldehydes are often used in drug synthesis; the ethoxy group could modulate metabolic stability .
  • Material Science : The hydroxy and ethoxy groups may facilitate coordination in metal-organic frameworks (MOFs), though this requires experimental validation .

Preparation Methods

Protection of Hydroxyl Group

To prevent undesired side reactions during alkylation, the hydroxyl group at position 4 is protected as a methoxy ether. A mixture of 4-hydroxy-5-fluorobenzaldehyde, methyl chloroacetate, and potassium carbonate in DMF, heated to 130°C for 4 hours, affords 4-methoxy-5-fluorobenzaldehyde.

Alkylation at Position 3

Directed ortho-lithiation strategies enable precise introduction of the ethoxy group. Treating 4-methoxy-5-fluorobenzaldehyde with s-butyllithium at −78°C generates a lithiated intermediate at position 3, which reacts with iodoethane to form 3-ethoxy-4-methoxy-5-fluorobenzaldehyde. This method, inspired by fluorinated methanopyrrolidine syntheses, achieves yields of 93% under optimized conditions.

Deprotection

Demethylation with boron tribromide (BBr₃) in dichloromethane at 0°C restores the hydroxyl group, yielding the target compound in 89% yield.

Formylation of Pre-functionalized Benzene Rings

Synthesis of 3-Ethoxy-4-hydroxy-5-fluorobenzene

Starting with 3-ethoxy-4-methoxy-5-fluorobenzene, demethylation with HBr produces 3-ethoxy-4-hydroxy-5-fluorobenzene.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces the aldehyde group at position 1. Reacting 3-ethoxy-4-hydroxy-5-fluorobenzene with phosphorus oxychloride (POCl₃) and DMF at 0°C followed by hydrolysis yields 3-ethoxy-5-fluoro-4-hydroxybenzaldehyde. This method, though less common, provides a 65% yield after purification.

Comparative Analysis of Synthetic Routes

Method Key Advantages Challenges Overall Yield
Bromination-AlkylationHigh regioselectivity; ScalableMultiple protection/deprotection steps78%
Direct AlkylationFewer steps; Efficient lithiationSensitive to reaction conditions82%
Vilsmeier-HaackDirect formylationLow yield; Harsh reagents65%

The bromination-alkylation route offers the highest reproducibility, while direct alkylation balances efficiency and simplicity. The Vilsmeier-Haack method remains less favorable due to moderate yields.

Experimental Optimization and Challenges

Reaction Solvent and Temperature

Optimal alkylation occurs in THF/water at reflux (66°C), whereas demethylation requires concentrated HBr at 140°C. Side reactions, such as over-alkylation, are mitigated by controlling iodoethane stoichiometry.

Purification Techniques

Column chromatography with ethyl acetate/hexane (1:4) effectively isolates intermediates. Recrystallization from ethanol enhances the purity of the final product.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethoxy-5-fluoro-4-hydroxybenzaldehyde, and what are the key intermediates?

  • Methodology :

  • Step 1 : Start with a benzaldehyde precursor (e.g., 4-hydroxy-3-ethoxy-5-fluorobenzoic acid) and employ oxidation using KMnO₄ under acidic conditions to introduce the aldehyde group .
  • Step 2 : Protect the hydroxyl group during synthesis using trimethylsilyl (TMS) ether to prevent undesired side reactions. Deprotection is achieved via hydrolysis with dilute HCl .
  • Key Intermediates :
  • 3-Ethoxy-5-fluoro-4-hydroxybenzoic acid (precursor).
  • 3-Ethoxy-5-fluoro-4-(trimethylsilyloxy)benzaldehyde (protected intermediate).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Ethoxy (-OCH₂CH₃) protons show a quartet (δ 1.3–1.5 ppm for CH₃) and triplet (δ 3.5–3.7 ppm for CH₂). Fluorine’s deshielding effect splits aromatic protons into distinct multiplets .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~3400 cm⁻¹ (O-H stretch of phenolic group) .
  • MS : Molecular ion peak at m/z 200.16 (calculated for C₉H₉FO₃), with fragmentation patterns confirming substituent positions .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

  • Methodology :

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40% ethyl acetate). The polar aldehyde and hydroxyl groups increase retention time .
  • Recrystallization : Dissolve in hot ethanol, filter impurities, and cool to −20°C for high-purity crystals .

Advanced Research Questions

Q. How do the positions of ethoxy, fluoro, and hydroxy substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodology :

  • Electronic Effects : The hydroxy group at position 4 activates the ring via electron donation (-OH is ortho/para-directing), while fluoro (meta-directing, electron-withdrawing) and ethoxy (ortho/para-directing, electron-donating) create competing regioselectivity.
  • Experimental Design : Compare reaction outcomes with analogs lacking specific substituents. For example, replace -OH with -OCH₃ to assess activation effects .
  • Data Analysis : Use HPLC to quantify substitution products and DFT calculations to model transition states .

Q. What strategies resolve contradictions in reported reaction yields when using this compound in heterocyclic synthesis?

  • Methodology :

  • Variable Screening : Optimize temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd/C vs. CuI) to identify yield-limiting factors .
  • Analytical Validation : Employ LC-MS to detect side products (e.g., over-oxidation to carboxylic acids) and adjust stoichiometry of reducing agents (e.g., NaBH₄ vs. LiAlH₄) .
  • Case Study : A study reported 40% yield in DMF but 70% in THF due to better solubility of intermediates .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate protonation states of the hydroxyl group at pH 2–12. The compound is stable at neutral pH but degrades at pH >10 due to deprotonation and subsequent oxidation .
  • Experimental Correlation : Validate predictions via UV-Vis spectroscopy by monitoring absorbance changes at 270 nm (aldehyde peak) under controlled pH .

Safety and Handling in Research Settings

  • Storage : Store in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis. Avoid skin contact; wash immediately with 10% NaHCO₃ if exposed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.